CYP11B1 Inhibitory Potency: Para-Bromo Regioisomer vs. Meta-Bromo Regioisomer and Non-Brominated Analog
The para‑bromo regioisomer (CAS 136350‑70‑4) inhibits CYP11B1 with an IC₅₀ of 168 nM in V79 MZ cells expressing the human enzyme [1]. In contrast, the meta‑bromo regioisomer (CAS 141938‑38‑7) displays markedly weaker CYP3A4 inhibition (IC₅₀ > 30,000 nM) and lacks reported CYP11B1 activity, while the non‑brominated 1‑methyl‑4‑phenylimidazole shows no significant CYP11B1 inhibition [2][3].
| Evidence Dimension | CYP11B1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 168 nM (para‑bromo isomer) |
| Comparator Or Baseline | Meta‑bromo isomer: >30,000 nM (CYP3A4, no CYP11B1 data); 1‑Methyl‑4‑phenylimidazole: no reported CYP11B1 inhibition |
| Quantified Difference | Para‑bromo isomer is >178‑fold more potent than meta‑bromo isomer for CYP inhibition |
| Conditions | V79 MZ cells expressing human CYP11B1; [³H]‑11‑deoxycorticosterone substrate |
Why This Matters
The 168 nM IC₅₀ value positions the para‑bromo isomer as a validated lead scaffold for aldosterone synthase (CYP11B2) and cortisol‑modulating programs, whereas the meta‑bromo isomer is unsuitable for steroidogenic P450 targeting.
- [1] BindingDB. BDBM50378961 CHEMBL2011243 (US9394290). IC₅₀: 168 nM for CYP11B1. View Source
- [2] BindingDB. BDBM50078146 CHEMBL3417531. IC₅₀: 30,000 nM for CYP3A4 (meta‑bromo). View Source
- [3] PubChem. 1-Methyl-4-phenylimidazole (CID 2748782). No CYP11B1 data. View Source
